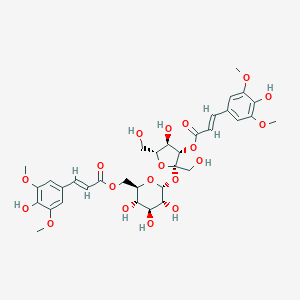
Myristoyl-glycyl-seryl-seryl-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myristoyl-glycyl-seryl-seryl-lysine (MGSSLK) is a peptide that has gained attention in scientific research due to its potential applications in various fields. This peptide is composed of five amino acids, namely myristic acid, glycine, serine, lysine, and serine, and is synthesized using solid-phase peptide synthesis (SPPS) method.
Wissenschaftliche Forschungsanwendungen
Myristoyl-glycyl-seryl-seryl-lysine has been studied for its potential applications in various fields, including drug delivery, cancer therapy, and tissue engineering. In drug delivery, this compound has been used as a carrier for delivering drugs to specific cells or tissues. The peptide can be modified to target specific receptors on the cell surface, allowing for targeted drug delivery. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In tissue engineering, this compound has been used as a scaffold for growing cells and tissues in vitro.
Wirkmechanismus
The mechanism of action of Myristoyl-glycyl-seryl-seryl-lysine is not fully understood, but it is believed to work by interacting with cell surface receptors and signaling pathways. The myristic acid moiety of the peptide allows it to anchor to the cell membrane, while the amino acid residues interact with specific receptors and proteins on the cell surface. This interaction can activate or inhibit signaling pathways, leading to various cellular responses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the application. In drug delivery, the peptide can enhance the solubility and stability of drugs, allowing for better absorption and bioavailability. In cancer therapy, this compound can induce apoptosis in cancer cells, leading to tumor regression. In tissue engineering, the peptide can promote cell adhesion and proliferation, leading to the formation of functional tissues.
Vorteile Und Einschränkungen Für Laborexperimente
Myristoyl-glycyl-seryl-seryl-lysine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. The peptide can be synthesized using the SPPS method, which is a well-established technique in the field of peptide synthesis. However, one limitation of this compound is its relatively large size, which can limit its diffusion and uptake by cells.
Zukünftige Richtungen
There are several future directions for research on Myristoyl-glycyl-seryl-seryl-lysine. One area of interest is the development of more efficient methods for delivering the peptide to specific cells or tissues. Another area of research is the modification of the peptide to enhance its stability and bioactivity. Additionally, this compound can be used as a scaffold for tissue engineering, and further research is needed to optimize its properties for this application. Finally, the potential applications of this compound in cancer therapy and drug delivery warrant further investigation.
Synthesemethoden
Myristoyl-glycyl-seryl-seryl-lysine is synthesized using the SPPS method, which involves the sequential addition of protected amino acids onto a solid support. The synthesis starts with the attachment of the first protected amino acid to the solid support, followed by the removal of the protecting group and the addition of the next protected amino acid. This process is repeated until the desired peptide is synthesized. After the synthesis is complete, the peptide is cleaved from the solid support and the protecting groups are removed to obtain the final product.
Eigenschaften
CAS-Nummer |
130170-10-4 |
|---|---|
Molekularformel |
C12H8F16O2 |
Molekulargewicht |
559.7 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-(dodecanoylamino)acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H49N5O8/c1-2-3-4-5-6-7-8-9-10-14-22(34)28-16-23(35)29-20(17-32)24(36)31-21(18-33)25(37)30-19(26(38)39)13-11-12-15-27/h19-21,32-33H,2-18,27H2,1H3,(H,28,34)(H,29,35)(H,30,37)(H,31,36)(H,38,39)/t19-,20-,21-/m0/s1 |
InChI-Schlüssel |
UFIOOULPNRLKQF-ACRUOGEOSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O |
SMILES |
CCCCCCCCCCCC(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O |
Sequenz |
GSSK |
Synonyme |
myristoyl-Gly-Ser-Ser-Lys myristoyl-glycyl-seryl-seryl-lysine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)


![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B236659.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)


![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B236680.png)